WAY-385995

Description

The exact mass of the compound 4-hydrazino-2-(4-pyridinyl)quinazoline is 237.10144537 g/mol and the complexity rating of the compound is 266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

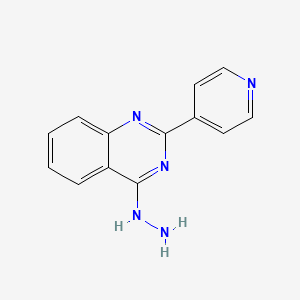

(2-pyridin-4-ylquinazolin-4-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5/c14-18-13-10-3-1-2-4-11(10)16-12(17-13)9-5-7-15-8-6-9/h1-8H,14H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXZZNQQYDOFFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279782 |

Source

|

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6484-31-7 |

Source

|

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6484-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydrazinyl-2-(4-pyridinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: WAY-385995 - A Compound Shrouded in Scientific Obscurity

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This document serves to address the inquiry regarding the mechanism of action of the compound WAY-385995. Following a comprehensive and multi-pronged search of publicly available scientific literature, patent databases, and chemical supplier information, it must be concluded that there is a significant lack of accessible data to construct a detailed technical guide on its core mechanism of action. The information retrievable is sparse and insufficient to meet the requirements of an in-depth scientific whitepaper, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways.

Current Available Information

This compound is listed by several chemical suppliers as a research compound. These sources provide basic chemical identifiers such as its CAS Number (6484-31-7) and molecular formula (C13H11N5). Some suppliers broadly categorize it as an "active molecule for the study of amyloid diseases and synucleinopathies." However, this classification is not substantiated with any specific experimental data, such as binding affinities, IC50/EC50 values, or evidence from cellular or in vivo models.

Unanswered Questions and Lack of Data

A thorough investigation failed to uncover any peer-reviewed scientific publications, patents, or conference proceedings that describe the pharmacological properties of this compound. This absence of information prevents a detailed analysis of its:

-

Molecular Target(s): The specific protein(s), receptor(s), or enzyme(s) with which this compound interacts remain unidentified.

-

Signaling Pathways: Without knowledge of the molecular target, it is impossible to delineate the downstream signaling cascades that may be modulated by this compound.

-

Quantitative Data: No quantitative metrics of biological activity, such as binding constants (Kd), inhibition constants (Ki), or potency (EC50/IC50) in functional assays, are publicly available.

-

Experimental Protocols: The absence of published studies means there are no established methodologies or experimental workflows to report.

Logical Relationships and Inferred Workflows

Given the complete lack of specific data for this compound, we can only present a generalized and hypothetical workflow that researchers would typically follow to characterize a novel compound. This is not based on any specific knowledge of this compound but represents a standard drug discovery and development process.

Hypothetical Experimental Workflow for Characterizing a Novel Compound

The Enigmatic Molecule: Unraveling the Discovery and Synthesis of WAY-385995

Despite its notation in chemical databases as a molecule of interest for neurodegenerative disease research, public domain information regarding the discovery, synthesis, and specific biological activity of WAY-385995 remains elusive. This technical overview serves to highlight the current informational void and underscore the proprietary nature of this compound's development.

This compound is cataloged by several chemical suppliers as a research compound pertinent to the study of amyloid diseases and synucleinopathies. These classes of neurodegenerative disorders are characterized by the misfolding and aggregation of specific proteins, namely amyloid-beta and alpha-synuclein, which are central to the pathology of Alzheimer's and Parkinson's disease, respectively. However, a thorough search of scientific literature, patent databases, and other public repositories reveals a significant absence of detailed information.

This lack of accessible data prevents a comprehensive analysis of its discovery timeline, the scientific rationale behind its development, and the key researchers or institutions involved. Crucially, the synthetic pathway to produce this compound has not been publicly disclosed.

Key Informational Gaps:

-

Discovery and Rationale: The specific screening programs, lead optimization efforts, or rational design strategies that led to the identification of this compound are not documented in public-facing scientific literature.

-

Synthesis Pathway: Details of the chemical reactions, starting materials, catalysts, and purification methods required to synthesize this compound are unavailable.

-

Mechanism of Action: While broadly categorized for amyloid and synuclein-related research, the specific molecular targets, signaling pathways it modulates, and its in vitro and in vivo efficacy are not described.

-

Quantitative Data: There is a complete absence of publicly available quantitative data, such as binding affinities (e.g., IC50, Ki), pharmacokinetic profiles (ADME), or efficacy in preclinical models.

-

Experimental Protocols: Without primary research articles or patents, the specific experimental methodologies used to characterize the compound remain unknown.

Visualizing the Unknown: Hypothetical Workflows

Given the absence of concrete information, any visualization of signaling pathways or experimental workflows would be purely speculative. For instance, a generalized workflow for screening compounds targeting amyloid aggregation could be conceptualized, but it would not be specific to this compound.

The Pharmacological Profile of WAY-385995: An In-depth Technical Guide

An examination of available data on WAY-385995, a compound noted for its potential relevance in the study of amyloid diseases and synucleinopathies, reveals a significant scarcity of detailed pharmacological information in the public domain. This guide serves to transparently outline the current knowledge landscape and highlight the areas where further research is critically needed.

While this compound is commercially available and identified as a tool for investigating neurodegenerative disorders, a comprehensive pharmacological profile—essential for researchers, scientists, and drug development professionals—remains largely unpublished in accessible scientific literature and patent databases. This document summarizes the limited available information and delineates the significant gaps in our understanding of this molecule's activity.

Chemical Identity

To facilitate precise identification and future research, the fundamental chemical information for this compound is provided.

| Identifier | Value |

| Compound Name | This compound |

| Systematic Name | 4-Hydrazinyl-2-(pyridin-4-yl)quinazoline |

| CAS Number | 6484-31-7 |

| Molecular Formula | C₁₃H₁₁N₅ |

| Molecular Weight | 237.26 g/mol |

Stated Biological Relevance

Commercial suppliers describe this compound as an "active molecule for the study of amyloid diseases and synucleinopathies." This classification suggests a potential mechanism of action related to the pathological protein aggregation that characterizes conditions such as Alzheimer's disease and Parkinson's disease.

Amyloid diseases are a class of disorders in which misfolded proteins aggregate to form insoluble amyloid fibrils in various tissues and organs. Synucleinopathies are a group of neurodegenerative disorders characterized by the abnormal accumulation of aggregates of alpha-synuclein (B15492655) protein in neurons, glial cells, or both.

The logical relationship between a compound targeting these conditions and its potential mechanism is visualized below.

Caption: Hypothesized therapeutic intervention of this compound.

Gaps in Pharmacological Data

A thorough search of scientific databases and patent literature reveals a lack of specific data regarding the pharmacological profile of this compound. To construct a comprehensive technical guide, the following information would be required:

Binding Affinity and Selectivity

Quantitative data on the binding affinity of this compound to its putative molecular target(s) are not available. Key parameters such as the dissociation constant (Kd), inhibition constant (Ki), or IC50 values from radioligand binding assays are essential for understanding the compound's potency and specificity. Furthermore, selectivity profiling against a panel of related and unrelated receptors, enzymes, and ion channels is necessary to assess potential off-target effects.

In Vitro Functional Activity

There is no published information on the functional consequences of this compound binding to its target. Data from in vitro functional assays, such as cell-based reporter gene assays, second messenger assays (e.g., cAMP or calcium mobilization), or electrophysiological recordings, would be required to determine whether this compound acts as an agonist, antagonist, or modulator of its target's activity.

In Vivo Efficacy

Preclinical studies in animal models of amyloid diseases or synucleinopathies are necessary to evaluate the in vivo efficacy of this compound. Such studies would provide insight into its potential therapeutic effects on disease-related pathologies and behavioral deficits.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been publicly disclosed. A comprehensive pharmacokinetic profile, including parameters such as bioavailability, half-life, clearance, and volume of distribution, is crucial for designing in vivo experiments and for the potential translation of this compound into a therapeutic agent.

Conclusion and Future Directions

While this compound is positioned as a research tool for amyloid diseases and synucleinopathies, the absence of a detailed, publicly accessible pharmacological profile severely limits its current utility for the scientific community. To realize the potential of this compound, a systematic characterization of its pharmacological properties is imperative. Future research should prioritize the elucidation of its molecular target(s), binding kinetics, in vitro and in vivo functional effects, and pharmacokinetic profile. The publication of such data would be invaluable for researchers dedicated to the development of novel therapeutics for neurodegenerative diseases.

WAY-385995: Unraveling the Therapeutic Potential in Neurodegenerative Diseases

For Immediate Release

Shanghai, China – December 15, 2025 – WAY-385995, a promising small molecule compound, is currently under investigation for its potential therapeutic applications in the treatment of amyloid-related diseases and synucleinopathies, complex neurodegenerative disorders that include Alzheimer's and Parkinson's disease. While detailed information regarding its specific molecular target and mechanism of action remains limited in publicly accessible scientific literature, its classification as a research tool for these conditions suggests a potential role in modulating the pathological aggregation of key proteins implicated in these diseases.

The development of effective treatments for amyloid diseases and synucleinopathies represents a significant unmet medical need. These conditions are characterized by the misfolding and aggregation of specific proteins—amyloid-beta and tau in Alzheimer's disease, and alpha-synuclein (B15492655) in Parkinson's disease and other synucleinopathies. This process leads to the formation of insoluble plaques and tangles that are hallmarks of these debilitating illnesses and are thought to contribute to neuronal dysfunction and cell death.

The designation of this compound as a tool for studying these diseases implies that it may interact with components of the cellular machinery responsible for the production, processing, or clearance of these aggregation-prone proteins. Researchers are likely exploring its ability to either inhibit the initial formation of toxic protein oligomers, prevent their assembly into larger fibrils, or enhance the natural cellular pathways for their removal.

Further investigation into the precise molecular interactions of this compound is crucial to fully understand its therapeutic potential. This would typically involve a series of target identification and validation studies, including but not limited to:

-

Biochemical Assays: To determine the binding affinity and kinetics of this compound with potential protein targets.

-

Cell-Based Assays: To assess the compound's effect on cellular processes related to amyloid and synuclein (B1168599) pathology in relevant neuronal cell models.

-

In Vivo Studies: To evaluate the efficacy and safety of this compound in animal models of amyloid diseases and synucleinopathies.

As the scientific community continues to delve into the complexities of neurodegenerative diseases, the development and characterization of novel research compounds like this compound are essential for advancing our understanding and paving the way for new therapeutic strategies. The ongoing research into its specific mechanism of action will be critical in determining its future role in the fight against these devastating disorders.

Disclaimer

This document is for informational purposes only and is intended for a scientific audience. The information provided is based on the limited data available in the public domain. This compound is a research compound and is not approved for any clinical use.

The Role of WAY-385995 in Amyloid Disease Models: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-385995 has been identified as a molecule with potential applications in the study of amyloid diseases and synucleinopathies.[1][2] Amyloid diseases, such as Alzheimer's disease, are characterized by the misfolding and aggregation of proteins into insoluble amyloid fibrils, which deposit in tissues and organs, leading to cellular dysfunction and disease.[3][4] Similarly, synucleinopathies, like Parkinson's disease, involve the aggregation of the alpha-synuclein (B15492655) protein. The availability of specific molecular probes and potential therapeutic agents is crucial for advancing research into the mechanisms of these debilitating disorders and for the development of novel treatments.

While the specific mechanism of action and detailed experimental data for this compound are not extensively documented in publicly available scientific literature, its designation as a tool for studying these conditions suggests it may interact with key pathways involved in amyloidogenesis or protein aggregation. This guide aims to provide a foundational understanding of the context in which a compound like this compound would be investigated, based on the current understanding of amyloid disease models.

Core Concepts in Amyloid Disease Models

Research in amyloid diseases heavily relies on in vitro and in vivo models to understand disease pathogenesis and to test potential therapeutic interventions. These models aim to replicate key features of the human disease, such as amyloid plaque formation, neurofibrillary tangles, and cognitive decline.

Table 1: Common Preclinical Models in Amyloid Disease Research

| Model Type | Description | Examples | Key Readouts |

| In Vitro | Cell-based assays and cell-free systems. | Primary neuronal cultures, immortalized cell lines (e.g., SH-SY5Y), protein aggregation assays. | Amyloid-beta (Aβ) levels, protein aggregation kinetics, cell viability, oxidative stress markers. |

| In Vivo | Animal models that spontaneously develop or are induced to have amyloid pathology. | Transgenic mice (e.g., APP/PS1, 5XFAD), C. elegans, Drosophila. | Aβ plaque burden, neuroinflammation markers, synaptic protein levels, cognitive performance (e.g., Morris water maze). |

Potential Signaling Pathways of Interest

A compound like this compound would likely be investigated for its ability to modulate signaling pathways implicated in the production or clearance of amyloidogenic proteins.

References

Unraveling the Role of WAY-385995 in Synucleinopathy Research: A Technical Overview

A Note on the Current Scientific Landscape: As of late 2025, publicly accessible scientific literature, including primary research articles, patents, and conference proceedings, does not contain detailed information regarding the biological activity, mechanism of action, or experimental data for the compound WAY-385995 in the context of synucleinopathy research. Chemical suppliers list it as a molecule for the study of amyloid diseases and synucleinopathies; however, specific data to construct a comprehensive technical guide with quantitative analysis, detailed protocols, and signaling pathways directly involving this compound is not available.

To provide a valuable and relevant resource for researchers, scientists, and drug development professionals, this guide will focus on a critical and closely related area of therapeutic development for synucleinopathies: the landscape of small molecule inhibitors of alpha-synuclein (B15492655) aggregation. This will include a review of representative compounds, their mechanisms, and the experimental approaches used to evaluate them, thereby offering a framework for understanding how a compound like this compound could be assessed.

The Central Challenge: Alpha-Synuclein Aggregation in Synucleinopathies

Synucleinopathies, such as Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy, are characterized by the misfolding and aggregation of the alpha-synuclein (α-syn) protein.[1] This process is believed to be a central pathogenic event, leading to the formation of toxic oligomers and larger fibrillar inclusions known as Lewy bodies and Lewy neurites.[2][3] These aggregates are associated with a cascade of detrimental cellular events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[4] Consequently, the inhibition of α-syn aggregation has emerged as a major therapeutic strategy.[5][6]

Therapeutic Strategy: Small Molecule Inhibitors of α-Synuclein Aggregation

A promising approach to tackle synucleinopathies is the development of small molecules that can interfere with the α-syn aggregation pathway.[2][7] These inhibitors can act through various mechanisms, including:

-

Binding to α-syn monomers: Stabilizing the native, unfolded state of the protein to prevent the initiation of aggregation.

-

Interacting with oligomeric species: Blocking the elongation of toxic oligomers into larger fibrils.

-

Disrupting pre-formed fibrils: Promoting the disassembly of mature amyloid fibrils.[8]

-

Redirecting aggregation into non-toxic pathways: Altering the aggregation process to form off-pathway, non-toxic aggregates.

The following sections will delve into the quantitative data for representative small molecule inhibitors, the experimental protocols used to assess their efficacy, and the signaling pathways implicated in α-syn pathology.

Quantitative Data for Representative α-Synuclein Aggregation Inhibitors

The following table summarizes key quantitative data for several small molecules that have been investigated for their ability to inhibit α-synuclein aggregation. This data is essential for comparing the potency and efficacy of different compounds.

| Compound | Target/Mechanism of Action | IC50 for Aggregation Inhibition | Assay System | Reference |

| SynuClean-D | Inhibits α-synuclein aggregation and disaggregates mature fibrils. | Substoichiometric molar ratio | Thioflavin-T (Th-T) fluorescence assay | [8] |

| Anle138b | Binds to α-synuclein oligomers and fibrils, preventing their formation and propagation. | Low micromolar range | In vitro aggregation assays and animal models | [9] |

| CLR01 | Binds to lysine (B10760008) residues, inhibiting α-syn aggregation and promoting fibril disassembly. | Low micromolar range | Th-T assay, cell-based assays, and in vivo models | [2] |

| EGCG (Epigallocatechin gallate) | Interacts with α-syn monomers and oligomers, redirecting aggregation to non-toxic species. | Low micromolar range | Th-T assay and various biophysical techniques | [9] |

| Baicalein | Binds to the N-terminal region of α-synuclein, inhibiting fibril formation. | ~5 µM | Th-T assay | [7] |

Key Experimental Protocols in α-Synuclein Aggregation Research

Detailed methodologies are crucial for the reproducibility and validation of findings in drug discovery. Below are outlines of key experimental protocols used to study α-synuclein aggregation and its inhibition.

Thioflavin-T (Th-T) Fluorescence Assay for Aggregation Kinetics

This is a widely used method to monitor the formation of amyloid fibrils in real-time.[10]

Principle: Thioflavin-T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils.[11]

Protocol Outline:

-

Recombinant α-synuclein Preparation: Purified recombinant human α-synuclein is prepared and rendered monomeric by size-exclusion chromatography.

-

Reaction Setup: Monomeric α-synuclein is incubated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) in the presence of Th-T in a microplate format. Test compounds are added at various concentrations.

-

Incubation and Monitoring: The plate is incubated at 37°C with continuous shaking to promote aggregation. Fluorescence intensity (excitation ~450 nm, emission ~485 nm) is measured at regular intervals using a plate reader.

-

Data Analysis: The lag time, elongation rate, and final fluorescence intensity are calculated from the resulting sigmoidal curve to assess the effect of the test compound on aggregation kinetics.

Cell-Based Assays for α-Synuclein Inclusion Formation

These assays evaluate the ability of compounds to prevent the formation of intracellular α-synuclein aggregates in a more biologically relevant context.

Principle: Human cell lines, such as SH-SY5Y neuroblastoma cells, are engineered to overexpress α-synuclein or are treated with pre-formed α-synuclein fibrils (PFFs) to induce intracellular aggregation.[8]

Protocol Outline:

-

Cell Culture and Treatment: Cells are cultured under standard conditions. For PFF-induced aggregation, cells are treated with a defined concentration of sonicated α-synuclein PFFs. Test compounds are added to the culture medium.

-

Immunocytochemistry: After a suitable incubation period (e.g., 24-72 hours), cells are fixed and permeabilized. Intracellular α-synuclein aggregates are visualized using antibodies specific for total or phosphorylated α-synuclein (pS129).

-

Microscopy and Quantification: Images are acquired using fluorescence microscopy. The number and size of intracellular inclusions are quantified using image analysis software.

-

Toxicity Assessment: Cell viability is assessed using assays such as the MTT assay to determine if the compounds mitigate α-synuclein-induced cytotoxicity.[9]

In Vivo Models of Synucleinopathy

Animal models are essential for evaluating the in vivo efficacy and neuroprotective effects of candidate compounds.

Principle: Rodent models that recapitulate aspects of synucleinopathy are used. Common models include transgenic mice overexpressing human α-synuclein or animals injected with α-synuclein PFFs to induce pathology.[12]

Protocol Outline:

-

Animal Model: A suitable animal model of synucleinopathy is chosen (e.g., M83 transgenic mice expressing A53T mutant human α-synuclein).

-

Compound Administration: The test compound is administered to the animals through a relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

-

Behavioral Analysis: Motor and cognitive functions are assessed using a battery of behavioral tests (e.g., rotarod, open field, Morris water maze).

-

Histopathological and Biochemical Analysis: After the treatment period, brain tissue is collected. The burden of α-synuclein pathology (e.g., pS129-positive inclusions), neuronal loss (e.g., tyrosine hydroxylase-positive neurons in the substantia nigra), and neuroinflammation are quantified using immunohistochemistry and biochemical assays (e.g., ELISA, Western blotting).

Visualizing Key Pathways and Workflows

Diagrams are provided to illustrate the logical relationships in α-synuclein pathology and the workflow for inhibitor screening.

Caption: Pathological cascade of α-synuclein aggregation and induced neurotoxicity.

Caption: High-throughput screening workflow for identifying α-synuclein aggregation inhibitors.

Conclusion

While specific information on this compound remains elusive in the public domain, the field of small molecule inhibitors for α-synuclein aggregation is vibrant and progressing. The methodologies and data presented in this guide provide a comprehensive overview of the current research landscape and a framework for the evaluation of novel therapeutic candidates. Future research will likely focus on identifying more potent and specific inhibitors, understanding their long-term efficacy and safety, and advancing the most promising compounds into clinical trials for the treatment of synucleinopathies.

References

- 1. Review: The spectrum of clinical features seen with alpha synuclein pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Synucleinopathies: Twenty Years On - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Parkinson’s disease study suggests therapeutic interventions might protect against formation of toxic alpha-synuclein protein - School of Medicine News - Wayne State University [today.wayne.edu]

- 5. Rational design of small molecules able to inhibit α-synuclein amyloid aggregation for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroanatomical and cognitive biomarkers of alpha-synuclein propagation in a mouse model of synucleinopathy prior to onset of motor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-385995: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical properties of WAY-385995, a molecule of interest for studies related to amyloid diseases and synucleinopathies. Due to the limited availability of published research on this specific compound, this guide also presents generalized experimental protocols and potential signaling pathways relevant to its stated area of application.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C13H11N5 and a molecular weight of 237.26 g/mol .[1] It is described as a solid, white to light yellow in appearance.[1]

| Property | Value | Source |

| Molecular Formula | C13H11N5 | [1] |

| Molecular Weight | 237.26 g/mol | [1] |

| CAS Number | 6484-31-7 | [1] |

| Appearance | Solid, white to light yellow | [1] |

| SMILES Notation | N/N=C(C1=C(N2)C=CC=C1)\N=C2C3=CC=NC=C3 | [1] |

| Solubility | DMSO: 33.33 mg/mL (140.48 mM) | |

| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) |

Putative Therapeutic Area: Amyloid Diseases and Synucleinopathies

This compound is categorized as an active molecule for the investigation of amyloid diseases and synucleinopathies. These are classes of neurodegenerative disorders characterized by the misfolding and aggregation of specific proteins.

-

Amyloid Diseases: These conditions involve the extracellular deposition of amyloid plaques, which are primarily composed of aggregated amyloid-beta (Aβ) peptides. Alzheimer's disease is the most well-known amyloid-related disorder.

-

Synucleinopathies: These are characterized by the intracellular accumulation of aggregated alpha-synuclein (B15492655) (α-syn) protein in the form of Lewy bodies and Lewy neurites. Parkinson's disease, dementia with Lewy bodies, and multiple system atrophy are prominent synucleinopathies.

The potential utility of this compound in this field suggests it may act as an inhibitor of protein aggregation, a modulator of cellular pathways involved in protein clearance, or a tool to probe the mechanisms of neurodegeneration.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound have not been elucidated in publicly available literature, compounds targeting amyloid and synuclein (B1168599) pathologies often interact with one or more of the following pathways:

-

Proteostasis (Protein Homeostasis) Network: This network regulates protein synthesis, folding, trafficking, and degradation. Compounds may enhance the activity of chaperones that aid in proper protein folding or upregulate pathways like the ubiquitin-proteasome system and autophagy for the clearance of misfolded protein aggregates.

-

Oxidative Stress Response Pathways: Oxidative stress is a common feature of neurodegenerative diseases. Molecules may activate pathways such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.

-

Neuroinflammatory Signaling Pathways: Chronic inflammation contributes to neuronal damage. A compound could potentially modulate signaling cascades involving microglia and astrocytes, such as the NF-κB pathway, to reduce the production of pro-inflammatory cytokines.

Caption: Potential therapeutic intervention points in neurodegenerative diseases.

Generalized Experimental Protocols

The following are generalized protocols for assays commonly used to screen and characterize compounds for activity against amyloid-beta and alpha-synuclein aggregation. It is important to note that these are representative methodologies and have not been specifically reported for this compound.

Thioflavin T (ThT) Aggregation Assay

This is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.

Methodology:

-

Preparation of Monomeric Protein:

-

Recombinantly express and purify amyloid-beta (1-42) or alpha-synuclein.

-

To ensure a monomeric starting state, dissolve the lyophilized protein in a strong denaturant like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer (e.g., PBS or Tris-HCl).

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, add the monomeric protein solution to each well.

-

Add this compound at various concentrations (typically from a DMSO stock, ensuring the final DMSO concentration is low and consistent across all wells). Include a vehicle control (DMSO only).

-

Add Thioflavin T to a final concentration of 10-20 µM.

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15-30 minutes) for 24-72 hours.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate aggregation curves.

-

Determine the lag time and the maximum fluorescence intensity for each concentration of this compound. An increase in lag time or a decrease in maximum fluorescence indicates inhibition of aggregation.

-

Caption: Workflow for a Thioflavin T protein aggregation assay.

Cell-Based Toxicity Assay

This assay assesses the ability of a compound to protect neuronal cells from the toxicity induced by pre-aggregated protein oligomers.

Methodology:

-

Preparation of Toxic Oligomers:

-

Prepare amyloid-beta or alpha-synuclein oligomers according to established protocols. This often involves incubating the monomeric protein under specific conditions (e.g., temperature, pH, and agitation) that favor the formation of soluble, toxic oligomers.

-

-

Cell Culture:

-

Culture a relevant neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1-2 hours).

-

Add the prepared toxic protein oligomers to the wells. Include controls for untreated cells, cells treated with oligomers alone, and cells treated with this compound alone.

-

-

Incubation:

-

Incubate the cells for 24-48 hours.

-

-

Viability Assessment:

-

Measure cell viability using a standard method, such as the MTT assay or a lactate (B86563) dehydrogenase (LDH) release assay.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control. An increase in viability in the presence of this compound indicates a protective effect.

-

Caption: Workflow for a cell-based assay to assess protection against proteotoxicity.

Conclusion

This compound is a commercially available compound with potential applications in the study of amyloid diseases and synucleinopathies. While specific experimental data and its precise mechanism of action are not yet detailed in the public domain, its chemical properties are defined. Researchers interested in evaluating this molecule would likely employ a battery of in vitro and cell-based assays, such as those described in this guide, to characterize its effects on protein aggregation and cellular toxicity. Further investigation into its interactions with key signaling pathways involved in proteostasis, oxidative stress, and neuroinflammation will be crucial to elucidating its therapeutic potential.

References

In Vitro Profile of WAY-385995: A Review of Preliminary Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-385995 is a molecule of interest in the study of neurodegenerative disorders characterized by protein aggregation, specifically amyloid diseases and synucleinopathies. While publicly available research on this compound is currently limited, this guide aims to synthesize the available information and provide a foundational understanding of its potential in vitro applications. The core focus of this document is to present a framework for the anticipated preliminary in vitro evaluation of such a compound, based on standard methodologies in the field.

Due to the absence of specific published data on this compound, this guide will outline the typical experimental protocols and data presentation formats used to characterize compounds targeting amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-syn) aggregation. This will serve as a blueprint for researchers initiating in vitro studies with this compound or similar molecules.

Quantitative Data Summary

In the preliminary in vitro assessment of a compound like this compound, a crucial first step is to quantify its activity in relevant assays. This data is typically presented in a clear, tabular format to allow for easy comparison and interpretation. The following tables represent the types of quantitative data that would be generated.

Table 1: Inhibition of Amyloid-Beta (Aβ) Aggregation

| Assay Type | Metric | This compound Value (Hypothetical) | Positive Control (e.g., EGCG) |

| Thioflavin T (ThT) Assay | IC50 | [Data Not Available] | [Reference Value] |

| Electron Microscopy (EM) | % Inhibition at X µM | [Data Not Available] | [Reference Value] |

| SDS-PAGE/Western Blot | Oligomer Reduction (%) | [Data Not Available] | [Reference Value] |

Table 2: Inhibition of Alpha-Synuclein (α-syn) Aggregation

| Assay Type | Metric | This compound Value (Hypothetical) | Positive Control (e.g., Baicalein) |

| Thioflavin T (ThT) Assay | IC50 | [Data Not Available] | [Reference Value] |

| Seed Amplification Assay (SAA) | Lag Phase Extension (hours) | [Data Not Available] | [Reference Value] |

| Atomic Force Microscopy (AFM) | Fibril Density Reduction (%) | [Data Not Available] | [Reference Value] |

Table 3: Cytotoxicity and Neuroprotection Assays

| Cell Line | Assay Type | Metric | This compound Value (Hypothetical) |

| SH-SY5Y | MTT Assay (Aβ-induced toxicity) | EC50 | [Data Not Available] |

| Primary Cortical Neurons | LDH Assay (α-syn-induced toxicity) | % Protection at X µM | [Data Not Available] |

| PC12 Cells | Caspase-3 Activity | % Inhibition | [Data Not Available] |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of in vitro findings. Below are standard protocols that would be employed to evaluate this compound.

Thioflavin T (ThT) Aggregation Assay

-

Objective: To quantify the inhibition of Aβ or α-syn fibril formation.

-

Principle: ThT is a fluorescent dye that binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a measurable increase in fluorescence.

-

Protocol:

-

Recombinant Aβ42 or α-synuclein monomer is prepared in an appropriate buffer (e.g., PBS, pH 7.4).

-

The protein is incubated at 37°C with continuous agitation to induce aggregation.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations to the protein solution. A vehicle control (DMSO) is also included.

-

At specified time points, aliquots are taken and mixed with a ThT working solution.

-

Fluorescence intensity is measured using a plate reader with excitation and emission wavelengths of approximately 440 nm and 480 nm, respectively.

-

The percentage inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

-

Cell Viability and Neuroprotection Assays (MTT/LDH)

-

Objective: To assess the ability of this compound to protect neuronal cells from toxicity induced by Aβ or α-syn oligomers.

-

Principle: The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability. The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, an indicator of cytotoxicity.

-

Protocol:

-

Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured in appropriate media.

-

Pre-aggregated Aβ or α-syn oligomers are added to the cell cultures to induce toxicity.

-

This compound is co-incubated with the toxic protein species at various concentrations.

-

After a defined incubation period (e.g., 24-48 hours), cell viability is assessed.

-

For MTT assay: MTT reagent is added to the cells, and after incubation, the resulting formazan (B1609692) crystals are solubilized, and the absorbance is measured.

-

For LDH assay: A sample of the cell culture supernatant is collected, and LDH activity is measured using a commercially available kit.

-

-

The protective effect of this compound is quantified as the percentage increase in cell viability or the percentage decrease in LDH release compared to cells treated with the toxic protein alone.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, rendered using the DOT language, illustrate a hypothetical signaling pathway involved in amyloid pathology and a typical experimental workflow for screening aggregation inhibitors.

Caption: Aβ-induced neurotoxicity pathway.

Caption: In vitro screening workflow.

Conclusion

While specific experimental data for this compound is not yet in the public domain, this technical guide provides a comprehensive framework for its preliminary in vitro characterization. The outlined protocols for aggregation and cell-based assays, along with the structured data presentation and visual workflows, offer a robust starting point for researchers investigating the therapeutic potential of this compound in the context of amyloid diseases and synucleinopathies. As research progresses and data becomes available, this guide can be populated with specific findings to create a complete in vitro pharmacological profile of the compound.

Understanding the Biological Activity of Novel Compounds Targeting Amyloid and Synuclein Pathologies: A Methodological Whitepaper

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or experimental data for the compound designated as WAY-385995. Commercial suppliers list it as a research tool for studying amyloid diseases and synucleinopathies.[1][2][3]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive framework for characterizing the biological activity of a novel compound, hypothetically named "NeuroGuard-X," intended for the study and potential treatment of amyloidopathies (e.g., Alzheimer's disease) and synucleinopathies (e.g., Parkinson's disease).

Introduction: The Challenge of Neurodegenerative Proteinopathies

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the misfolding and aggregation of specific proteins—amyloid-beta (Aβ) and alpha-synuclein (B15492655) (α-synuclein), respectively.[4][5] These aggregates are central to neuronal dysfunction and cell death.[6][7] The development of therapeutic agents requires a thorough characterization of their interaction with these pathological proteins and their effects on cellular pathways. This guide outlines the essential experimental workflow for such a characterization.

Data Presentation: Quantitative Assessment of NeuroGuard-X

A systematic evaluation of a compound's biological activity begins with quantifying its direct interactions with the target molecules and its effects in cellular models. The following tables present a hypothetical data summary for NeuroGuard-X.

Table 1: In Vitro Binding Affinity and Aggregation Inhibition

This table summarizes the direct interaction of NeuroGuard-X with Aβ and α-synuclein proteins.

| Assay Type | Target Protein | Parameter | Value |

| Binding Affinity | |||

| Thioflavin T (ThT) Displacement | Pre-formed Aβ (1-42) Fibrils | Kd (nM) | 75 ± 8 |

| Surface Plasmon Resonance | Monomeric α-synuclein | Kd (µM) | 1.2 ± 0.3 |

| Aggregation Inhibition | |||

| ThT Fluorescence Assay | Aβ (1-42) Aggregation | IC50 (µM) | 2.5 ± 0.4 |

| ThT Fluorescence Assay | α-synuclein Aggregation | IC50 (µM) | 5.1 ± 0.9 |

Table 2: Cellular Activity in Disease-Relevant Models

This table presents the efficacy of NeuroGuard-X in cell-based models of Aβ and α-synuclein-induced toxicity.

| Cell Model | Pathological Insult | Assay | Parameter | Value |

| SH-SY5Y Neuroblastoma | Aβ (1-42) Oligomers (10 µM) | MTT Cell Viability Assay | EC50 (µM) | 4.2 ± 0.7 |

| SH-SY5Y Neuroblastoma | Aβ (1-42) Oligomers (10 µM) | Caspase-3 Activity Assay | IC50 (µM) | 3.8 ± 0.6 |

| Primary Cortical Neurons | α-synuclein Pre-formed Fibrils | High-Content Imaging (Aggregate Count) | IC50 (µM) | 6.3 ± 1.1 |

| Primary Cortical Neurons | α-synuclein Pre-formed Fibrils | LDH Release Assay (Cytotoxicity) | EC50 (µM) | 7.0 ± 1.5 |

Experimental Protocols

Detailed and reproducible protocols are critical for the validation of findings.

Aβ (1-42) Aggregation Inhibition Assay (Thioflavin T)

This assay monitors the formation of amyloid fibrils, which exhibit enhanced fluorescence upon binding to Thioflavin T (ThT).[3][8]

-

Preparation of Monomeric Aβ (1-42): Dissolve lyophilized Aβ (1-42) peptide in hexafluoroisopropanol (HFIP) to dissociate pre-formed aggregates.[9] Evaporate the HFIP under a stream of nitrogen and resuspend the peptide film in dimethyl sulfoxide (B87167) (DMSO).[9] Determine the concentration using the Bradford assay.

-

Aggregation Reaction: In a 96-well plate, dilute the monomeric Aβ (1-42) to a final concentration of 10 µM in a suitable aggregation buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).[9]

-

Compound Addition: Add varying concentrations of NeuroGuard-X (or vehicle control) to the wells.

-

ThT Addition: Add ThT to each well to a final concentration of 10 µM.

-

Incubation and Measurement: Incubate the plate at 37°C with gentle agitation.[10] Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 48 hours using a plate reader.[11]

-

Data Analysis: Plot fluorescence intensity versus time. The IC50 value is calculated by determining the concentration of NeuroGuard-X that results in a 50% reduction in the maximum fluorescence signal compared to the vehicle control.

Cell Viability Assay (MTT) in SH-SY5Y Cells

This assay measures the metabolic activity of cells as an indicator of viability following exposure to a toxic agent.

-

Cell Culture: Culture SH-SY5Y human neuroblastoma cells in standard medium (e.g., DMEM/F12 with 10% FBS).

-

Plating: Seed cells into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

-

Preparation of Aβ Oligomers: Prepare Aβ (1-42) oligomers by incubating a monomeric solution at 4°C for 24 hours.[12]

-

Treatment: Pre-treat cells with varying concentrations of NeuroGuard-X for 2 hours.

-

Toxicity Induction: Add prepared Aβ (1-42) oligomers to the cells at a final concentration of 10 µM and incubate for 24 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding DMSO or a similar solvent.

-

Measurement: Read the absorbance at ~570 nm using a plate reader.

-

Data Analysis: Express cell viability as a percentage relative to untreated controls. Calculate the EC50 value, the concentration of NeuroGuard-X that restores viability by 50%.

Quantification of α-synuclein Aggregation in Cells

This assay uses high-content imaging to quantify intracellular protein aggregates.[13]

-

Cell Culture and Transduction: Differentiate immortalized human mesencephalic progenitor cells (e.g., ReNcell VM) and transduce them with an adenovirus encoding wild-type human α-synuclein.[13]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of NeuroGuard-X or vehicle control.[13]

-

Incubation: Incubate the cells for an additional 6 days to allow for α-synuclein expression and aggregation.[13]

-

Immunocytochemistry: Fix the cells and permeabilize them. Stain with a primary antibody specific for aggregated α-synuclein (e.g., MJFR14) and a secondary fluorescently-labeled antibody.[13] Counterstain nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Use analysis software to automatically identify cells and quantify the number and intensity of fluorescent puncta (aggregates) per cell.

-

Data Analysis: Calculate the IC50 value, representing the concentration of NeuroGuard-X that reduces the aggregate count by 50%.

Visualizing Molecular Pathways and Experimental Logic

Diagrams are essential for illustrating the complex biological systems and experimental designs involved in drug discovery.

Signaling Pathways

// Pathway Connections alpha_secretase [label="α-secretase", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; beta_secretase [label="β-secretase\n(BACE1)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gamma_secretase [label="γ-secretase", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; gamma_secretase2 [label="γ-secretase", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

APP -> alpha_secretase [label="Cleavage"]; alpha_secretase -> sAPP_alpha; alpha_secretase -> p3; p3 -> gamma_secretase; gamma_secretase -> AICD;

Conclusion

The comprehensive characterization of a novel compound like the hypothetical NeuroGuard-X is a multi-step process that bridges basic biophysical interactions with complex cellular and, ultimately, in vivo outcomes. While no specific data for this compound is currently available, the experimental framework detailed in this whitepaper provides a robust and systematic approach for any researcher in the field of neurodegenerative disease. By employing quantitative in vitro assays, relevant cell-based models, and clear visualization of the underlying biological and experimental logic, the scientific community can rigorously evaluate and advance promising new therapeutic candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Alpha-synuclein - Wikipedia [en.wikipedia.org]

- 6. Alpha-Synuclein: Mechanisms of Release and Pathology Progression in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular models of alpha–synuclein toxicity and aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aβ aggregation protocol [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

Initial Screening of WAY-385995 in Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WAY-385995 is a molecule of interest in the study of amyloid diseases and synucleinopathies. This document aims to provide a comprehensive technical guide on the initial screening of this compound in various cell lines. However, publicly available data regarding specific cell line screening, detailed experimental protocols, and the direct signaling pathways modulated by this compound is currently limited. The information that is available indicates its potential as a research tool in neurodegenerative disease models. This guide will therefore focus on outlining the general methodologies and theoretical signaling pathways that would be relevant for the initial cellular screening of a compound like this compound, based on its proposed area of study.

Introduction to this compound

This compound is identified as an active molecule for the investigation of amyloid diseases and synucleinopathies[1][2]. These conditions are characterized by the misfolding and aggregation of specific proteins, such as amyloid-beta and alpha-synuclein (B15492655), leading to neurodegeneration. The primary utility of this compound in a research context is likely centered on its ability to modulate the pathways involved in the production, aggregation, or clearance of these pathological proteins.

Hypothetical Screening and Data Presentation

Given the absence of specific published data for this compound, this section will present a hypothetical framework for its initial screening. The following tables illustrate how quantitative data from such a screening would be structured.

Table 1: In Vitro Efficacy of this compound in Neuronal Cell Lines

| Cell Line | Target Pathway | Assay Type | This compound IC50 (nM) | Positive Control IC50 (nM) |

| SH-SY5Y (human neuroblastoma) | Amyloid-beta production | Aβ ELISA | Data Not Available | Compound X |

| PC12 (rat pheochromocytoma) | Alpha-synuclein aggregation | Thioflavin T Assay | Data Not Available | Compound Y |

| H4 (human neuroglioma) | Tau Phosphorylation | Western Blot (p-Tau) | Data Not Available | Compound Z |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Assay Type | This compound CC50 (µM) |

| SH-SY5Y | MTT Assay | Data Not Available |

| PC12 | LDH Assay | Data Not Available |

| Primary Cortical Neurons | AlamarBlue Assay | Data Not Available |

Experimental Protocols

The following are generalized protocols that would be employed for the initial characterization of a compound like this compound.

Cell Culture

-

Cell Lines: SH-SY5Y, PC12, and H4 cells would be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Maintenance: Cells would be maintained in a humidified incubator at 37°C with 5% CO2.

Amyloid-Beta (Aβ) Production Assay

-

Cell Seeding: Plate SH-SY5Y cells in a 96-well plate.

-

Compound Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the levels of Aβ40 and Aβ42.

-

Data Analysis: Calculate the IC50 value, representing the concentration at which this compound inhibits 50% of Aβ production.

Alpha-Synuclein Aggregation Assay

-

Protein Preparation: Purify recombinant alpha-synuclein.

-

Aggregation Induction: Induce aggregation by incubation with heparin or by constant agitation.

-

Compound Addition: Add different concentrations of this compound to the aggregation reaction.

-

Thioflavin T Staining: At various time points, measure the fluorescence of Thioflavin T, which binds to amyloid fibrils.

-

Data Analysis: Determine the effect of this compound on the kinetics of alpha-synuclein aggregation.

Cytotoxicity Assays (MTT/LDH)

-

Cell Plating: Seed cells in a 96-well plate.

-

Treatment: Expose cells to a range of this compound concentrations for a predetermined duration (e.g., 24, 48, 72 hours).

-

Assay Procedure:

-

MTT: Add MTT reagent and incubate. Solubilize the formazan (B1609692) crystals and measure absorbance.

-

LDH: Collect the supernatant and measure the activity of lactate (B86563) dehydrogenase released from damaged cells.

-

-

Data Analysis: Calculate the CC50 value, the concentration that causes 50% cytotoxicity.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the screening of this compound.

Caption: Hypothetical mechanism of this compound in APP processing.

Caption: Workflow for assessing the cytotoxicity of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for WAY-385995 in Cell Culture Models of Synucleinopathy

Disclaimer: As of the latest literature search, specific experimental protocols and quantitative data for the compound WAY-385995 are not publicly available. The following application notes and protocols are presented as a representative workflow for evaluating a novel experimental compound targeting synucleinopathies, using the well-established SH-SY5Y human neuroblastoma cell line as a model system. The concentrations and specific outcomes are hypothetical and should be determined empirically for this compound.

Introduction

This compound is an experimental compound identified as a potential therapeutic agent for the study of amyloid diseases and synucleinopathies. Synucleinopathies, such as Parkinson's disease, are characterized by the misfolding and aggregation of alpha-synuclein (B15492655) (α-synuclein) protein into toxic oligomers and fibrils. This document outlines a general protocol for assessing the efficacy of a compound like this compound in a neuronal cell culture model, focusing on its potential to inhibit or reverse α-synuclein aggregation. The human neuroblastoma cell line SH-SY5Y is a widely used and relevant model for these studies as it can be differentiated into a more mature neuronal phenotype and can be induced to exhibit α-synuclein aggregation.[1][2][3][4][5]

Hypothetical Data Summary

The following tables represent the kind of quantitative data that would be generated when evaluating a compound like this compound. Note: These values are for illustrative purposes only.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| Compound | Cell Line | Incubation Time (h) | Assay Method | IC₅₀ (µM) |

| This compound | SH-SY5Y | 48 | MTT Assay | > 100 |

| Staurosporine | SH-SY5Y | 24 | MTT Assay | 0.5 |

IC₅₀: The concentration of a substance that causes a 50% reduction in cell viability.

Table 2: Efficacy of this compound in Reducing α-Synuclein Aggregation

| Compound | Cell Line | Treatment Duration (h) | Aggregation Inducer | EC₅₀ (µM) | Max Inhibition (%) |

| This compound | SH-SY5Y | 24 | Staurosporine | 5.2 | 85 |

EC₅₀: The concentration of a drug that gives a half-maximal response.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the hypothetical mechanism of action and the general experimental workflow for testing this compound.

Caption: Hypothetical signaling pathway for this compound in neuroprotection.

References

- 1. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SH-SY5Y culturing [protocols.io]

- 5. Neuroblastoma cell lines--a versatile in vitro model in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of WAY-385995 in Animal Models of Neurodegeneration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-385995 has been identified as a molecule with potential applications in the study of neurodegenerative diseases, specifically those characterized by the misfolding and aggregation of proteins, such as amyloidopathies and synucleinopathies. While publicly available, in-depth research on this compound, including its precise mechanism of action, detailed in vivo efficacy, and specific signaling pathways, is currently limited. These application notes and protocols are structured to provide a foundational framework for researchers initiating studies with this compound, based on general principles of preclinical research in neurodegeneration. As more data on this compound becomes available, these guidelines should be adapted accordingly.

Overview of Potential Applications in Neurodegenerative Disease Models

This compound is suggested for investigation in animal models of diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). The rationale for its use is predicated on its potential to interfere with the pathological processes common to these disorders, namely the accumulation of misfolded proteins like amyloid-beta (Aβ), tau, and alpha-synuclein (B15492655) (α-syn).

Table 1: Potential Preclinical Applications of this compound

| Disease Model | Potential Therapeutic Target | Key Pathological Feature Addressed |

| Alzheimer's Disease (AD) | Amyloid-beta (Aβ) plaque formation, Tau hyperphosphorylation | Reduction of Aβ oligomers and plaques; Inhibition of tau tangle formation |

| Parkinson's Disease (PD) | Alpha-synuclein (α-syn) aggregation | Prevention of Lewy body formation; Protection of dopaminergic neurons |

| Huntington's Disease (HD) | Mutant huntingtin (mHTT) protein aggregation | Reduction of mHTT aggregates and neurotoxicity |

Experimental Protocols

The following protocols are generalized and should be optimized based on the specific animal model, research question, and preliminary dose-finding studies.

Animal Models

A variety of well-established transgenic and toxin-induced animal models can be utilized to study the effects of this compound.

Table 2: Recommended Animal Models for Neurodegeneration Studies

| Disease | Animal Model | Key Characteristics |

| Alzheimer's Disease | 5XFAD Mouse | Expresses five human familial AD mutations; rapid Aβ plaque deposition. |

| APP/PS1 Mouse | Co-expresses mutant human APP and PSEN1; progressive Aβ pathology. | |

| Parkinson's Disease | MPTP-induced Mouse | Neurotoxin model causing loss of dopaminergic neurons in the substantia nigra. |

| AAV-α-synuclein Rat | Overexpression of human α-synuclein leading to progressive pathology. | |

| Huntington's Disease | R6/2 Mouse | Transgenic model expressing exon 1 of the human huntingtin gene with expanded CAG repeats. |

| zQ175 Mouse | Knock-in model with an expanded CAG repeat in the mouse huntingtin gene. |

Compound Preparation and Administration

Preparation of this compound Solution:

-

Vehicle: Based on the physicochemical properties of this compound, a suitable vehicle should be selected. Common vehicles for oral administration in rodents include 0.5% methylcellulose (B11928114) in water or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For intraperitoneal injections, sterile saline or PBS is often used.

-

Concentration: The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals, ensuring a consistent and manageable dosing volume (e.g., 5-10 mL/kg for oral gavage in mice).

Administration Protocol (Example for a Mouse Model):

-

Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the start of the experiment.

-

Grouping: Randomly assign animals to vehicle control and this compound treatment groups.

-

Dosing:

-

Route of Administration: Oral gavage is a common route for daily administration. Intraperitoneal (IP) or subcutaneous (SC) injections are also options. The choice of route should consider the compound's bioavailability and blood-brain barrier permeability.

-

Dosage: Conduct a dose-range finding study to determine the optimal therapeutic dose with minimal side effects. Hypothetical starting doses could range from 1 to 30 mg/kg, administered once daily.

-

Duration: The treatment duration will depend on the specific animal model and the progression of the disease pathology. For chronic neurodegenerative models, treatment may last from several weeks to months.

-

-

Monitoring: Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or altered food and water intake.

Outcome Measures

A combination of behavioral, histological, and biochemical analyses should be performed to assess the efficacy of this compound.

Table 3: Key Outcome Measures in Preclinical Neurodegeneration Studies

| Analysis Type | Specific Assays | Purpose |

| Behavioral | Morris Water Maze (AD) | Assess spatial learning and memory. |

| Rotarod Test (PD, HD) | Evaluate motor coordination and balance. | |

| Open Field Test (General) | Measure locomotor activity and anxiety-like behavior. | |

| Histological | Immunohistochemistry (IHC) for Aβ, p-tau, α-syn, mHTT | Quantify protein aggregate load in specific brain regions. |

| Thioflavin S or Congo Red Staining | Visualize dense-core plaques and aggregates. | |

| Nissl Staining | Assess neuronal loss. | |

| Biochemical | ELISA for Aβ40/42, α-synuclein | Quantify soluble and insoluble protein levels in brain homogenates. |

| Western Blot for key signaling proteins | Investigate the molecular mechanism of action. |

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound.

Hypothetical Signaling Pathway for Neuroprotection

This diagram depicts a potential mechanism by which this compound might exert its neuroprotective effects by inhibiting protein aggregation and downstream pathological events.

Caption: Hypothetical signaling cascade for this compound-mediated neuroprotection.

Experimental Workflow for Preclinical Evaluation

This workflow outlines the key steps in a preclinical study designed to evaluate the efficacy of this compound in a transgenic mouse model of a neurodegenerative disease.

Caption: Standard preclinical experimental workflow for this compound evaluation.

Data Presentation

All quantitative data from the experimental procedures should be summarized in tables to facilitate comparison between treatment groups.

Table 4: Example Data Table for Behavioral Analysis (Morris Water Maze)

| Treatment Group | N | Escape Latency (seconds) | Distance Traveled (meters) | Time in Target Quadrant (%) |

| Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (1 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (30 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 5: Example Data Table for Histological Analysis (Aβ Plaque Load)

| Treatment Group | N | Brain Region | Plaque Count (/mm²) | % Area Covered by Plaques |

| Vehicle | 10 | Cortex | Mean ± SEM | Mean ± SEM |

| Hippocampus | Mean ± SEM | Mean ± SEM | ||

| This compound (10 mg/kg) | 10 | Cortex | Mean ± SEM | Mean ± SEM |

| Hippocampus | Mean ± SEM | Mean ± SEM |

Conclusion

The study of this compound in animal models of neurodegeneration holds the potential to yield valuable insights into novel therapeutic strategies. The protocols and guidelines presented here offer a starting point for researchers. It is imperative that future studies on this compound are published and disseminated to the scientific community to build a comprehensive understanding of its therapeutic potential and mechanism of action. Rigorous experimental design, including appropriate controls, blinding, and statistical analysis, will be crucial for obtaining reliable and reproducible results.

Application Notes and Protocols for WAY-385995 Administration in Preclinical Mouse Models

Disclaimer: As of late 2025, specific dosage and administration protocols for WAY-385995 in mice are not publicly available in peer-reviewed literature. This compound is identified as a molecule for the investigation of amyloid diseases and synucleinopathies. The following application notes and protocols are therefore provided as a general guide for researchers and drug development professionals for the administration of novel small molecule compounds to mice in these fields of study. These protocols should be adapted based on the specific physicochemical properties of this compound and in accordance with institutional animal care and use committee (IACUC) guidelines.

Quantitative Data Summary

When initiating studies with a novel compound such as this compound, a dose-finding study is a critical first step. The following table summarizes common administration routes and starting dose ranges for small molecules in mice, which can serve as a basis for designing such studies.

| Administration Route | Typical Dosage Range (mg/kg) | Frequency | Vehicle Suggestions | Notes |

| Intraperitoneal (IP) | 1 - 50 | Once or twice daily | Saline, PBS, DMSO/Saline mixture, Cyclodextrin-based solutions | A common route for systemic delivery of test compounds. Ensure proper restraint and injection into the lower abdominal quadrant to avoid organ damage. |

| Oral Gavage (PO) | 5 - 100 | Once or twice daily | Water, Saline, Carboxymethylcellulose (CMC) suspension | Direct administration to the stomach. Requires proper technique to avoid esophageal or tracheal injury. |

| Subcutaneous (SC) | 1 - 20 | Once daily | Saline, PBS, Oil-based vehicles for slow release | Forms a depot under the skin for slower absorption compared to IP or IV routes. |

| Intravenous (IV) | 0.5 - 10 | Once daily or as a bolus | Saline, PBS | Provides immediate and complete bioavailability. Typically administered via the tail vein. Requires significant technical skill. |

Experimental Protocols

The following are detailed methodologies for common administration routes in mice. All procedures should be performed by trained personnel and approved by the relevant animal welfare body.

Intraperitoneal (IP) Injection Protocol

Materials:

-

This compound solution in a sterile vehicle

-

Sterile 1 mL syringes

-

25-27 gauge needles

-

70% ethanol (B145695) wipes

-

Appropriate mouse restraint device

Procedure:

-

Prepare the this compound solution to the desired concentration in a sterile vehicle. Ensure the final solution is clear and free of precipitates. The volume to be injected should not exceed 2-3 mL for an adult mouse.[1]

-

Weigh the mouse to calculate the precise dose volume.

-

Restrain the mouse securely, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck with the hindquarters stabilized.

-

Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

-

Wipe the injection site in the lower right or left abdominal quadrant with a 70% ethanol wipe.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity.[2] Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

-

Inject the solution slowly and smoothly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress or adverse reactions post-injection.

Oral Gavage (PO) Protocol

Materials:

-

This compound solution or suspension

-

Sterile, flexible feeding tube or rigid gavage needle (20-22 gauge for adult mice)

-

1 mL syringe

-

Animal scale

Procedure:

-

Prepare the this compound formulation. For suspensions, ensure it is well-mixed before drawing into the syringe. The volume should ideally be 5 mL/kg or less.[3]

-

Accurately weigh the mouse.

-

Attach the gavage needle to the syringe containing the calculated dose.

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the needle.

-

Insert the gavage needle into the side of the mouth and gently advance it along the esophagus towards the stomach. The needle should pass with minimal resistance.

-

Once the needle is in the stomach, administer the compound.

-

Slowly withdraw the gavage needle.

-

Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate improper administration into the trachea.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that a compound like this compound might modulate in the context of amyloid-related neurodegeneration. This pathway is for illustrative purposes only.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a novel compound in a transgenic mouse model of amyloidopathy.

References

Standard Operating Procedure for WAY-385995 Solubilization

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

WAY-385995 is a molecule of interest for studying amyloid diseases and synucleinopathies.[1][2] Proper solubilization is critical for accurate and reproducible experimental results. This document provides a detailed standard operating procedure (SOP) for the solubilization of this compound, focusing on the preparation of stock and working solutions. The primary recommended solvent for initial solubilization is Dimethyl Sulfoxide (DMSO).[2] As information on the aqueous solubility of this compound is limited, this guide also provides a protocol for preparing aqueous working solutions from a DMSO stock and for assessing solubility in the final experimental medium.

Data Presentation

The following table summarizes the known solubility of this compound.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 33.33 | 140.48 | Ultrasonic treatment may be required. Use of freshly opened, hygroscopic DMSO is recommended.[2] |

| Aqueous Buffers | Not specified | Not specified | Solubility is expected to be low. Empirical determination is necessary. |

Experimental Protocols

Materials and Equipment:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous/spectroscopic grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Pipettes and sterile filter tips

-

Appropriate aqueous buffer or cell culture medium (e.g., PBS, DMEM)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-